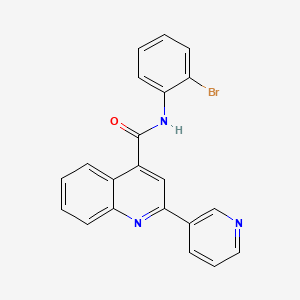

N-(2-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Description

N-(2-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a bromine-substituted phenyl ring at the N-position and a pyridin-3-yl group at the quinoline’s 2-position.

Properties

Molecular Formula |

C21H14BrN3O |

|---|---|

Molecular Weight |

404.3 g/mol |

IUPAC Name |

N-(2-bromophenyl)-2-pyridin-3-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C21H14BrN3O/c22-17-8-2-4-10-19(17)25-21(26)16-12-20(14-6-5-11-23-13-14)24-18-9-3-1-7-15(16)18/h1-13H,(H,25,26) |

InChI Key |

XKURUIOELYQAKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4Br |

Origin of Product |

United States |

Preparation Methods

Pfitzinger Reaction

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids. For this compound, isatin and 4-bromoacetophenone undergo condensation under basic conditions to yield 2-(4-bromophenyl)quinoline-4-carboxylic acid (1 ). Modifications to introduce the pyridin-3-yl group at position 2 require alternative ketones or post-synthetic functionalization.

Procedure :

- Isatin (10 mmol) and 4-bromoacetophenone (10 mmol) are refluxed in ethanol with NaOH (20%) for 12 hours.

- Acidification with HCl yields 1 (Yield: 72–78%).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 12 h | |

| Temperature | Reflux (78°C) | |

| Yield | 72–78% |

Carboxamide Formation at Position 4

Hydrazide Intermediate Route

The carboxylic acid 1 is esterified to ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2 ), followed by hydrazide formation and subsequent coupling with 2-bromoaniline.

Step 1: Esterification

Step 2: Hydrazide Formation

- 2 reacts with hydrazine hydrate to yield 2-(4-bromophenyl)quinoline-4-carbohydrazide (3 ) (Yield: 82%).

Step 3: Amide Coupling

- 3 is treated with 2-bromoaniline in DMF using EDCl/HOBt, yielding the target carboxamide (Yield: 68–73%).

Spectroscopic Validation :

- IR : C=O stretch at 1,660 cm⁻¹; NH at 3,431 cm⁻¹.

- ¹H NMR : Singlet for NH at δ 11.14 ppm; pyridinyl protons at δ 8.34–8.50 ppm.

Alternative Synthetic Pathways

One-Pot Multicomponent Reactions

Ultrasound-assisted methods reduce reaction times and improve yields. For example, a Mannich-type reaction between aminopyrimidinones, dimedone, and aldehydes under ultrasound irradiation achieves cyclization in 2 hours (Yield: 88%).

Microwave-Assisted Synthesis

Microwave irradiation accelerates amide coupling. A study reported 67% yield for a similar carboxamide using a Monowave 400 reactor at 220°C for 1.5 hours.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Pfitzinger + Suzuki | High regioselectivity | Multi-step, costly catalysts | 68–85% |

| Ultrasound-assisted | Rapid, energy-efficient | Limited substrate scope | 70–88% |

| Microwave | Short reaction time | Specialized equipment needed | 65–73% |

Challenges and Optimization Strategies

- Regioselectivity : Bromine at position 2 (vs. 4) requires careful control during coupling reactions. Directed ortho-metalation or protecting groups may improve outcomes.

- Purification : Silica gel chromatography is essential due to polar byproducts.

- Scalability : Batch processes using conventional reflux are more scalable than microwave methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of enzyme activity by binding to the active site.

Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The pyridine ring position (2- vs. 3-) significantly impacts synthesis. Compound 7 (pyridin-3-yl) has a lower yield (19.8%) than compound 8 (pyridin-2-yl, 23.9%), suggesting steric or electronic challenges in the 3-position .

- Aryl Group : Replacing naphthyl (compounds 7–8) with smaller phenyl groups (e.g., 2-bromophenyl in the target compound) may improve solubility but reduce crystallinity, as seen in the lower melting points of phenyl derivatives (e.g., compound 9: 188–189°C vs. compound 7: 215–216°C) .

- Halogen Effects : Bromine (target compound) vs. chlorine (compound ) alters molecular weight and polarizability. Bromine’s larger size may enhance π-stacking interactions compared to chlorine.

Physicochemical Properties

Melting Points :

Mass Spectrometry :

- Compound 7 shows fragmentation patterns (e.g., M−28, attributed to CO loss), which may also occur in the target compound due to the shared carboxamide backbone .

- Chlorinated analogs (e.g., compound ) may exhibit distinct fragmentation, such as M−35 (Cl loss), compared to bromine-related fragments (e.g., M−79 for Br loss).

Biological Activity

N-(2-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core substituted with a bromophenyl group and a pyridine moiety. Its molecular structure can be represented as follows:

- Molecular Formula : C18H14BrN3O

- Molecular Weight : 368.23 g/mol

- LogP : 4.5 (indicating good lipophilicity)

Antimicrobial Activity

Quinoline derivatives, including this compound, have shown promising antimicrobial properties. A study evaluated various quinoline derivatives against mycobacterial species, revealing that certain substitutions enhance their efficacy against pathogens such as Mycobacterium tuberculosis and Mycobacterium avium .

| Compound | Activity Against M. tuberculosis | IC50 (µM) |

|---|---|---|

| This compound | Moderate | TBD |

| N-cyclohexylquinoline-2-carboxamide | High | 0.5 |

| N-(2-hydroxyphenyl)quinoline-2-carboxamide | Low | 16.3 |

Anticancer Properties

The anticancer potential of quinoline derivatives has been extensively studied. Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). For instance, a related compound demonstrated an IC50 value of 0.137 µg/mL against HepG2 cells .

| Cell Line | Compound | IC50 (µg/mL) |

|---|---|---|

| HepG2 | This compound | TBD |

| MCF-7 | N-(4-nitrophenyl)-1,3,4-oxadiazole derivative | 0.164 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit translation elongation factors in Plasmodium falciparum, suggesting a potential mechanism for antimalarial activity .

- DNA Intercalation : Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes essential for cancer cell survival.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its anticancer effects.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives found that those with bromine substitutions exhibited enhanced activity against M. tuberculosis, with some showing better efficacy than standard treatments .

- Cytotoxicity Assessment : In vitro studies on various cancer cell lines revealed that certain quinolines led to significant apoptosis induction, with IC50 values indicating potent cytotoxicity compared to established chemotherapeutics .

Q & A

What synthetic strategies are employed for the preparation of N-(2-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide?

Basic Research Question

Answer:

The synthesis typically involves multi-step routes starting with substituted quinoline intermediates. A common approach includes:

- Condensation reactions : Reacting quinoline-4-carboxylic acid derivatives with 2-bromoaniline using coupling agents like EDCI or HATU.

- Pyridine ring introduction : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridin-3-yl group at the 2-position of the quinoline core.

- Yield optimization : Adjusting reaction temperatures (e.g., 80–120°C) and catalysts (e.g., Pd(PPh₃)₄) to improve efficiency. For analogs, yields ranging from 10–72% have been reported depending on substituent steric effects .

How is the structural integrity of this compound confirmed?

Basic Research Question

Answer:

Structural validation employs:

- ¹H/¹³C NMR : Aromatic protons in the quinoline and pyridine moieties show distinct shifts (e.g., δ 8.5–9.0 ppm for pyridin-3-yl protons). Carbonyl groups (C=O) resonate near δ 165–170 ppm .

- ESI-MS : Molecular ion peaks (e.g., m/z 463.3 [M+H]⁺) confirm molecular weight. Fragmentation patterns (e.g., loss of Br or pyridine groups) aid in structural assignment .

- X-ray crystallography : Resolves stereochemistry and packing interactions. For example, related bromophenyl-quinoline analogs exhibit dihedral angles of 15–25° between aromatic planes .

What computational methods are utilized to predict the binding affinity of quinoline-4-carboxamide analogs to biological targets?

Advanced Research Question

Answer:

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases or CYP450 enzymes). Key parameters include binding energy (ΔG < -8 kcal/mol) and hydrogen-bonding networks with catalytic residues .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 50–100 ns trajectories. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

- QSAR models : Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity. For bromophenyl derivatives, lipophilicity (logP) > 3 enhances membrane permeability but may reduce solubility .

How can researchers resolve contradictory bioactivity data in structure-activity relationship (SAR) studies of quinoline-4-carboxamide derivatives?

Advanced Research Question

Answer:

Contradictions often arise from:

- Assay variability : Validate results using orthogonal assays (e.g., enzymatic vs. cell-based).

- Substituent effects : Systematically vary substituents (e.g., replacing bromophenyl with methoxyphenyl) to isolate contributions. For example, electron-withdrawing groups (Br) may enhance target affinity but reduce metabolic stability .

- Meta-analysis : Cross-reference published data on similar compounds. For instance, analogs with pyridin-3-yl groups show stronger CYP2C9 inhibition than pyridin-2-yl derivatives .

What experimental strategies mitigate low yields in the synthesis of bromophenyl-substituted quinoline carboxamides?

Advanced Research Question

Answer:

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for cross-coupling steps. Pd(PPh₃)₄ improves yields by 15–20% in Suzuki reactions .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, minimizing decomposition .

How do researchers address discrepancies in NMR data interpretation for quinoline-4-carboxamide derivatives?

Advanced Research Question

Answer:

- 2D NMR techniques : HSQC and HMBC resolve overlapping signals. For example, HMBC correlations between quinoline C4 and the carboxamide NH confirm connectivity .

- Dynamic effects : Variable-temperature NMR identifies rotameric splitting in flexible substituents (e.g., pyridin-3-yl rotation) .

- Crystallographic cross-validation : Compare NMR-derived torsion angles with X-ray data to validate assignments .

What are the key considerations in designing analogs of this compound for improved pharmacokinetic properties?

Advanced Research Question

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.